Cas no 21336-32-3 (2-(cyclohept-1-en-1-yl)ethan-1-ol)

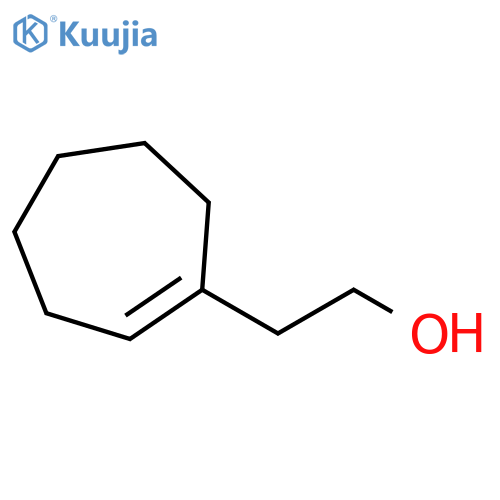

21336-32-3 structure

商品名:2-(cyclohept-1-en-1-yl)ethan-1-ol

2-(cyclohept-1-en-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(1-Cycloheptenyl)ethanol

- 1-Cycloheptene-1-ethanol

- 2-(cyclohept-1-en-1-yl)ethan-1-ol

- 21336-32-3

- EN300-1635845

-

- インチ: 1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h5,10H,1-4,6-8H2

- InChIKey: QEZBZGBFCIUPCN-UHFFFAOYSA-N

- ほほえんだ: C1(CCO)CCCCCC=1

計算された属性

- せいみつぶんしりょう: 140.120115130g/mol

- どういたいしつりょう: 140.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 0.931±0.06 g/cm3(Predicted)

- ふってん: 91-91.5 °C(Press: 18 Torr)

- 酸性度係数(pKa): 15.06±0.10(Predicted)

2-(cyclohept-1-en-1-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635845-1.0g |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1635845-10000mg |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 10000mg |

$4236.0 | 2023-09-22 | ||

| Enamine | EN300-1635845-500mg |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 500mg |

$946.0 | 2023-09-22 | ||

| Enamine | EN300-1635845-5.0g |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1635845-0.05g |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1635845-0.5g |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1635845-0.1g |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1635845-100mg |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 100mg |

$867.0 | 2023-09-22 | ||

| Enamine | EN300-1635845-50mg |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 50mg |

$827.0 | 2023-09-22 | ||

| Enamine | EN300-1635845-2500mg |

2-(cyclohept-1-en-1-yl)ethan-1-ol |

21336-32-3 | 2500mg |

$1931.0 | 2023-09-22 |

2-(cyclohept-1-en-1-yl)ethan-1-ol 関連文献

-

Rira Kang,Yong-Jin Noh,Jin-Mun Yun,Hyun Kim,NoSoung Myoung,Eun-Hye Lee,Tae-Wook Kim,Seok-In Na,Seung-Hwan Oh RSC Adv., 2017,7, 26689-26696

-

Yan-lin Tang,De-Yong Xiong,Ping-Rui Wang,Li-ke Gao,Tian-yu Tang,Xiao-Nan Wei,Hai-Rong Zhang,Xu-Pu wu,Shen-Tong Ji RSC Adv., 2020,10, 20960-20971

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

21336-32-3 (2-(cyclohept-1-en-1-yl)ethan-1-ol) 関連製品

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量